molecular formula C14H13FN2O2S B12212589 N-{1-[(4-fluorophenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}acetamide

N-{1-[(4-fluorophenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}acetamide

Cat. No.: B12212589
M. Wt: 292.33 g/mol
InChI Key: FYFWYKBKTJLXEG-UHFFFAOYSA-N
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Description

N-{1-[(4-Fluorophenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}acetamide is a synthetic acetamide derivative featuring a 4-fluorophenylamino group and a thiophen-2-yl moiety connected via a ketone bridge. The 4-fluorophenyl group enhances metabolic stability and bioavailability, while the thiophene ring contributes to π-π stacking interactions, often critical in drug-receptor binding .

Properties

Molecular Formula

C14H13FN2O2S

Molecular Weight

292.33 g/mol

IUPAC Name

N-[1-(4-fluoroanilino)-2-oxo-2-thiophen-2-ylethyl]acetamide

InChI

InChI=1S/C14H13FN2O2S/c1-9(18)16-14(13(19)12-3-2-8-20-12)17-11-6-4-10(15)5-7-11/h2-8,14,17H,1H3,(H,16,18)

InChI Key

FYFWYKBKTJLXEG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(=O)C1=CC=CS1)NC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-fluorophenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}acetamide typically involves the reaction of 4-fluoroaniline with thiophene-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-fluorophenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{1-[(4-fluorophenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(4-fluorophenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes compounds with structural similarities, including substituents, molecular weights, and biological activities:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Biological Activity/Application Source
N-{1-[(4-Fluorophenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}acetamide (Target) 4-Fluorophenylamino, thiophen-2-yl, ketone bridge Not provided Inferred GPX4 inhibition (structural basis) N/A
ML162 (2-chloro-N-(3-chloro-4-methoxyphenyl)-N-(2-oxo-2-(phenethylamino)-1-(thiophen-2-yl)ethyl)acetamide) Chloro, methoxyphenyl, phenethylamino, thiophene Calculated: ~463.3 Class II ferroptosis inducer (GPX4 inhibitor)
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Triazole, ethyl, thiophene, 4-fluorophenyl Not provided Unknown (structural similarity suggests kinase/TLR modulation)
N-(4-Methylphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide Hydrazinyl, thiophene-methylidene, 4-methylphenyl Not provided Antimicrobial or anticancer (hydrazine derivatives)
N-(4-Fluorophenyl)-2-[2-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-thiazol-4-yl]acetamide Dual 4-fluorophenyl, thiazole, sulfanyl linker Not provided Potential antiproliferative (thiazole-based agents)

Key Comparative Insights

Core Scaffold and Bioactivity: The target compound and ML162 share a thiophen-2-yl-acetamide backbone. ’s triazole-containing analog introduces a heterocyclic ring, which may improve metabolic stability but could alter target specificity compared to the parent structure .

Substituent Impact: Thiophene vs. Furan/Thiazole: Replacing thiophene with furan () or thiazole () modifies electronic properties and binding affinity. Fluorophenyl vs. Chlorophenyl/Methylphenyl: The 4-fluorophenyl group in the target compound offers a balance of electronegativity and steric bulk, whereas chlorophenyl () or methylphenyl () substituents may alter pharmacokinetics and toxicity profiles .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to ML162 (), involving condensation of 2-thiophenecarboxaldehyde with 4-fluoroaniline, followed by acetylation. This contrasts with hydrazine-based derivatives (), which require additional steps for hydrazone formation .

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